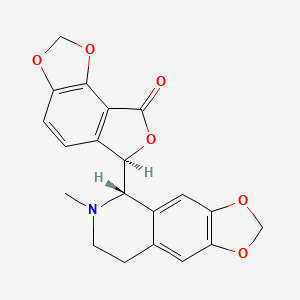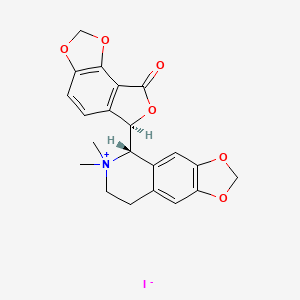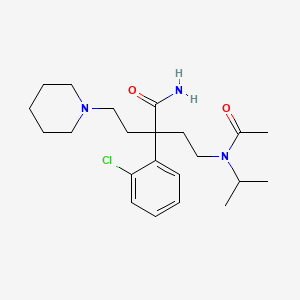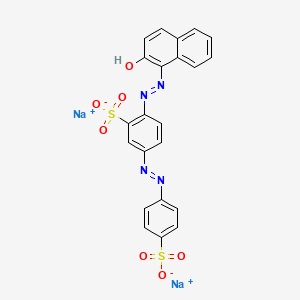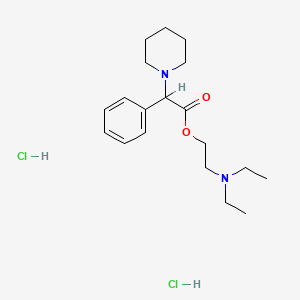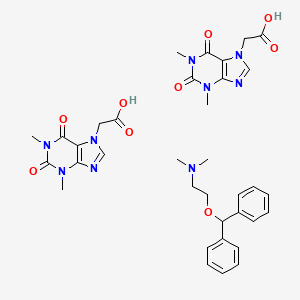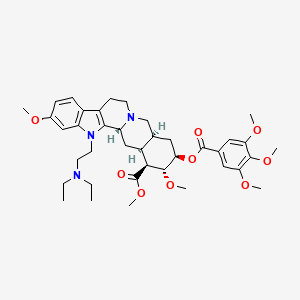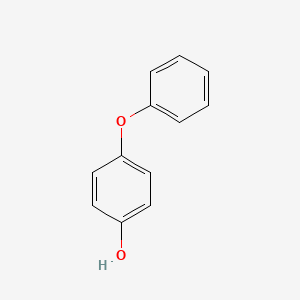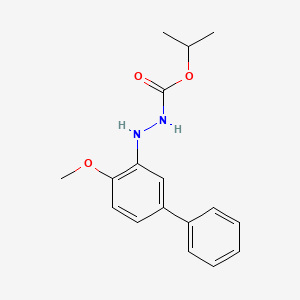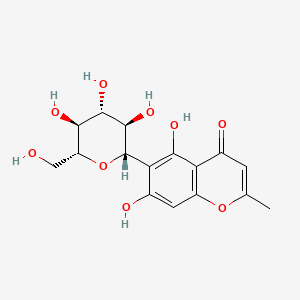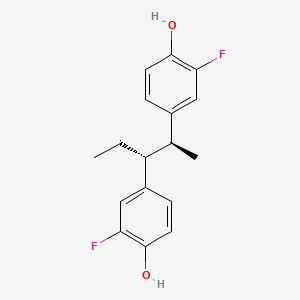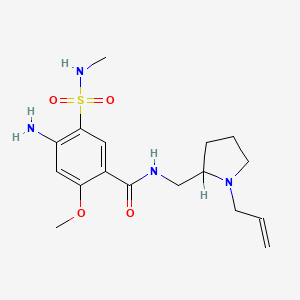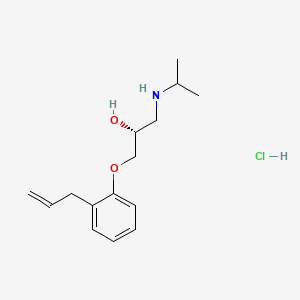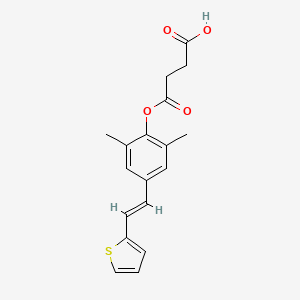
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BI-L 357 is a prodrug of BL-L 226 and is a selective & orally active 5-lipoxygenase inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
- The Stobbe condensation technique with thienyl ketones and dimethyl succinate has been used to synthesize benzothiophene derivatives, demonstrating the compound's utility in organic synthesis and derivative formation. This method primarily yields half-esters that can be further cyclised to benzothiophene derivatives (El-Rayyes, 1973).
Chemical Properties and Reactions
- Another study explored the Stobbe Condensation, investigating the cyclisation of (E)-3-Methoxycarbonyl-4-(5′-methyl-2′-thienyl)-but-3-enoic acid, and α,β-bis-(5-methyl thenylidene)-succinic anhydride, to benzothiophen derivatives. This research contributes to our understanding of the chemical properties and reactions of similar succinate compounds (Abdel‐Wahhab & El-Rayyes, 1971).
Electrochemical Behavior
- A study conducted on related compounds, which involve condensation reactions with elements like acetylacetone, provided insights into the electrochemical behavior of these compounds. This research is relevant for understanding the electronic properties of derivatives of 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate (Domingo et al., 2000).
Optical Properties
- The synthesis and optical properties of conjugated N,N-dimethyl and thienyl end-capped 2,5-(arylethynyl)thiophene oligomer structures, which share structural similarities with 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate, demonstrate the potential applications in the field of optoelectronics and photonics (Rodríguez et al., 2004).
Fluorescent Molecular Probes
- In the context of developing fluorescent molecular probes, derivatives of dimethylamino groups, which are structurally related to 2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate, have been studied for their solvatochromic dyes properties. These findings are pertinent to the development of ultrasensitive fluorescent molecular probes for biological applications (Diwu et al., 1997).
Polymerization Catalysts
- Research on Nickel(II) and Palladium(II) Diimine Complexes bearing 2,6-Diphenyl Aniline Moieties for olefin polymerization catalysts reveals the potential of structurally similar compounds in the field of catalysis and polymer science (Schmid et al., 2001).
Eigenschaften
CAS-Nummer |
149539-02-6 |
|---|---|
Produktname |
2,6-Dimethyl-4-(2-(2-thienyl)ethenyl)phenyl succinate |
Molekularformel |
C18H18O4S |
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-[2,6-dimethyl-4-[(E)-2-thiophen-2-ylethenyl]phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18O4S/c1-12-10-14(5-6-15-4-3-9-23-15)11-13(2)18(12)22-17(21)8-7-16(19)20/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)/b6-5+ |
InChI-Schlüssel |
OIDYLVFJAIPWBI-AATRIKPKSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)/C=C/C2=CC=CS2 |
SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
Kanonische SMILES |
CC1=CC(=CC(=C1OC(=O)CCC(=O)O)C)C=CC2=CC=CS2 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
149539-02-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2,6-dimethyl-4-(2-(2-thienyl)ethenyl)-phenol succinate ester BI-L 357 BI-L-357 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



